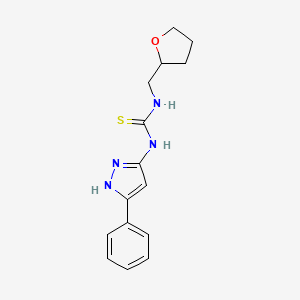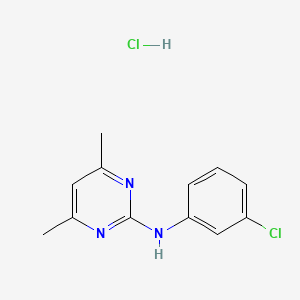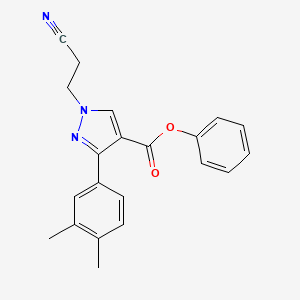amino]-N-cycloheptylbenzamide](/img/structure/B4176405.png)
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-cycloheptylbenzamide
Übersicht
Beschreibung
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-cycloheptylbenzamide is a chemical compound that belongs to the class of sulfonamide compounds. It is commonly referred to by its chemical name, MK-677. MK-677 is a growth hormone secretagogue that stimulates the production of growth hormone in the body. It is used in scientific research to study the effects of growth hormone on various physiological processes.
Wissenschaftliche Forschungsanwendungen
MK-677 is used in scientific research to study the effects of growth hormone on various physiological processes. It has been shown to increase the production of growth hormone in the body, which can lead to increased muscle mass, bone density, and fat loss. It has also been shown to improve sleep quality and cognitive function.
Wirkmechanismus
MK-677 works by stimulating the production of growth hormone in the body. It does this by binding to the ghrelin receptor, which is found in the brain and other tissues. When MK-677 binds to the ghrelin receptor, it activates the production of growth hormone-releasing hormone (GHRH) and inhibits the production of somatostatin. GHRH stimulates the production of growth hormone, while somatostatin inhibits its production. By inhibiting somatostatin and stimulating GHRH, MK-677 increases the production of growth hormone in the body.
Biochemical and Physiological Effects
MK-677 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of growth hormone, which can lead to increased muscle mass, bone density, and fat loss. It has also been shown to improve sleep quality and cognitive function. In addition, it has been shown to increase insulin-like growth factor 1 (IGF-1) levels, which is a hormone that is important for growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MK-677 in lab experiments is that it is a growth hormone secretagogue, which means that it stimulates the production of growth hormone in the body. This allows researchers to study the effects of growth hormone on various physiological processes. Another advantage is that it has been shown to have a number of biochemical and physiological effects, which makes it a useful tool for studying these processes.
One of the limitations of using MK-677 in lab experiments is that it can be expensive to synthesize and purify. In addition, it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on MK-677. One area of research is the study of its effects on muscle wasting and muscle loss in aging populations. Another area of research is the study of its effects on bone density and osteoporosis. Additionally, there is interest in studying its effects on cognitive function and sleep quality. Finally, there is interest in developing more potent and selective ghrelin receptor agonists that could be used in the treatment of various diseases.
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)sulfonyl-methylamino]-N-cycloheptylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-24(28(26,27)20-14-10-17(22)11-15-20)19-12-8-16(9-13-19)21(25)23-18-6-4-2-3-5-7-18/h8-15,18H,2-7H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIQCAYJIWQTQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2CCCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-chlorophenyl)sulfonyl](methyl)amino}-N-cycloheptylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-(3-cyano-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]non-4-yl)benzamide](/img/structure/B4176324.png)
![6-(3,4-dimethoxyphenyl)-2-[(2-methyl-1-piperidinyl)carbonyl]-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4176327.png)
![diethyl 5-({[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4176332.png)
![4-tert-butyl-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B4176340.png)

![N-(2-chlorobenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4176360.png)
![N-[(6,7-dimethyl-4-oxatricyclo[4.3.0.0~3,7~]non-3-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B4176372.png)


![N-(6-methyl-2-pyridinyl)-2-{[3-(4-morpholinyl)propyl]amino}-5-nitrobenzamide](/img/structure/B4176397.png)
![1-(4-biphenylylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4176412.png)
![N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}propanamide](/img/structure/B4176417.png)
![6-(4-fluorophenyl)-7-(3-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4176423.png)
